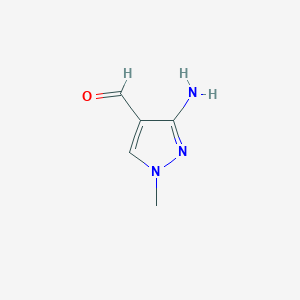

3-amino-1-methyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-1-methyl-1H-pyrazole-4-carbaldehyde (AMPZ) is a chemical compound belonging to the class of pyrazole derivatives. It is a colorless solid and is soluble in water. It is used in a range of applications, including as a catalyst, an intermediate in the synthesis of pharmaceuticals, and in the production of polymers. In addition, AMPZ has potential applications in the fields of biotechnology, nanotechnology, and materials science.

Scientific Research Applications

Organic Synthesis

3-amino-1-methyl-1H-pyrazole-4-carbaldehyde: is a valuable intermediate in organic synthesis. Its unique structure allows for the creation of various organic compounds through different synthetic pathways. It’s particularly useful in constructing pyrazole rings, which are present in many biologically active molecules .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of numerous drugs. It’s involved in the development of compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents. The amino group in the pyrazole ring can act as a ligand for receptors or enzymes, which is crucial for drug design .

Agrochemicals

The chemical’s properties make it suitable for creating agrochemicals, including pesticides and herbicides. Its ability to bind with various enzymes and receptors in pests makes it an effective component in the formulation of new agrochemical products .

Dyestuff Industry

Due to its reactive aldehyde group, 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde can be used to synthesize dyes. These dyes are applicable in various industries, ranging from textiles to inks, providing a spectrum of colors and fastness properties .

Medicinal Chemistry

Amino-pyrazoles, like our compound of interest, are explored for their medicinal properties. They have been studied as active agents in different therapeutic areas, with a focus on design and structure-activity relationships. The recent approval of drugs like Pirtobrutinib highlights the significance of such compounds in medicine .

Supramolecular Chemistry

Pyrazole derivatives are utilized in supramolecular chemistry for creating complex structures with specific properties. These structures can have applications in creating novel materials with unique mechanical, optical, or electronic properties .

Polymer Chemistry

In polymer chemistry, this compound can be used to modify polymers or create new polymeric materials with desired features such as increased stability, improved mechanical strength, or enhanced thermal properties .

Liquid Crystal Technology

Some pyrazole derivatives exhibit liquid crystal properties3-amino-1-methyl-1H-pyrazole-4-carbaldehyde could potentially be used to synthesize new liquid crystal materials for displays and other optical devices .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes that can result in various biological activities .

Biochemical Pathways

Pyrazole derivatives are known to possess various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Pyrazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-amino-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWUYEXHMDPAMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594689 |

Source

|

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886851-66-7 |

Source

|

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)